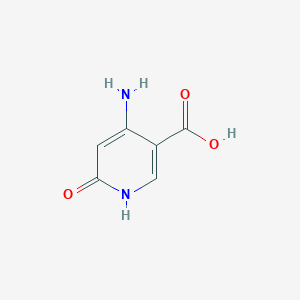

4-Amino-6-hydroxynicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

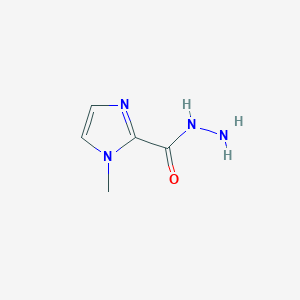

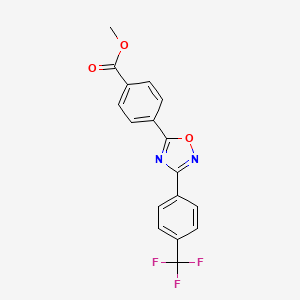

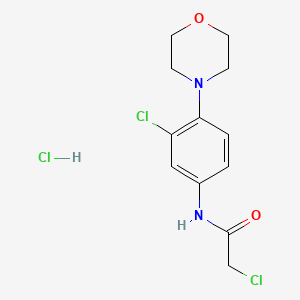

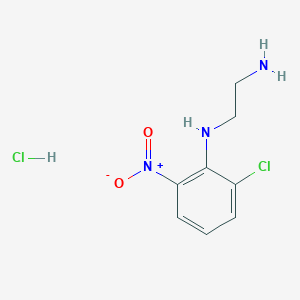

4-Amino-6-hydroxynicotinic acid is a compound that contains a total of 17 bonds, including 11 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group . It is distributed by specialist distributors serving life science .

Synthesis Analysis

The synthesis methods of 4-Amino-6-hydroxynicotinic acid mainly include chemical synthesis and biosynthesis . For example, one method involves enzymatic hydroxylation in the presence of microorganisms of the genus Pseudomonas or Achromobacter . Analytical methods for amino acids have developed rapidly but have not been fully explored .Molecular Structure Analysis

The molecular structure of 4-Amino-6-hydroxynicotinic acid can be analyzed using various methods, including thin-layer chromatography, high-performance liquid chromatography, liquid chromatography–mass spectrometer, gas chromatography–mass spectrometry, capillary electrophoresis, nuclear magnetic resonance, and amino acid analyzer analysis .Chemical Reactions Analysis

The chemical reactions of 4-Amino-6-hydroxynicotinic acid can be analyzed using fluorescence reaction and other analytical methods .Physical And Chemical Properties Analysis

Amino acids, including 4-Amino-6-hydroxynicotinic acid, are colorless, crystalline substances. They have high melting points due to their ionic properties. Their solubility depends on factors such as polarity, iso-electric point, the nature of the solvent, and temperature .Aplicaciones Científicas De Investigación

Enzymatic Synthesis and Chemical Synthesis Precursors

4-Amino-6-hydroxynicotinic acid has been studied as an intermediate in various biochemical processes. Nakano et al. (1999) described the use of 6-hydroxynicotinate 3-monooxygenase from Pseudomonas fluorescens for the synthesis of 2,5-dihydroxypyridine, a precursor in the chemical synthesis of 5-aminolevulinic acid, used as a plant growth hormone and in cancer therapy (Nakano et al., 1999). This highlights the role of 4-amino-6-hydroxynicotinic acid in the biotechnological production of medically relevant compounds.

Structural Studies and Spectroscopy

The structure of deprotonated 6-hydroxynicotinic acid was determined using infrared multiple-photon dissociation spectroscopy by van Stipdonk et al. (2014), providing insights into the gas-phase structure of this compound, which is relevant for its role in various chemical and industrial processes (van Stipdonk et al., 2014).

Biotechnological Production

Mizon (1995) described a process for producing 6-hydroxynicotinic acid from nicotinic acid using enzymatic hydroxylation with microorganisms. This method is important for the large-scale production of 6-hydroxynicotinic acid, which can be used as a building block in various chemical syntheses (Mizon, 1995).

Microbial Degradation and Metabolism

Shettigar et al. (2012) studied a bacterium from the Bradyrhizobiaceae family that converts 6-chloronicotinic acid to 6-hydroxynicotinic acid, which is then metabolized via the nicotinic acid pathway. This research contributes to our understanding of microbial degradation pathways and their potential applications in bioremediation and bioconversion (Shettigar et al., 2012).

Tautomeric Polymorphism

Long et al. (2016) investigated the tautomeric polymorphism of 4-hydroxynicotinic acid, discovering its existence in multiple solid-state forms. This research is significant for the understanding of the physical properties of this compound, which can impact its use in pharmaceutical and chemical industries (Long et al., 2016).

Safety And Hazards

The safety data sheet for amino acid mixtures, which may include 4-Amino-6-hydroxynicotinic acid, suggests that in case of inhalation, one should remove to fresh air. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician. In case of skin contact, wash skin with soap and water. In case of ingestion, rinse mouth .

Direcciones Futuras

Future research on 4-Amino-6-hydroxynicotinic acid could focus on enhancing its synthesis and strengthening clinical studies of its potential applications . The pH-dependent crystallization of hydroxynicotinic acids, including 4-Amino-6-hydroxynicotinic acid, in aqueous media has been investigated, demonstrating the relevance of pH control during crystallization processes .

Propiedades

IUPAC Name |

4-amino-6-oxo-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-4-1-5(9)8-2-3(4)6(10)11/h1-2H,(H,10,11)(H3,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGMXBPYONRWJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30574749 |

Source

|

| Record name | 4-Amino-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-hydroxynicotinic acid | |

CAS RN |

85145-48-8 |

Source

|

| Record name | 4-Amino-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1356218.png)

![1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B1356238.png)

![Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B1356244.png)